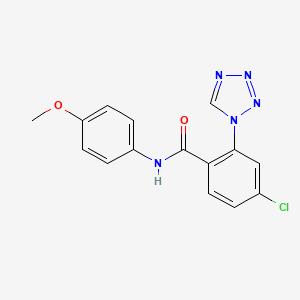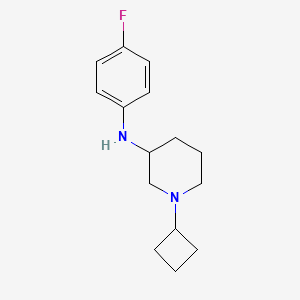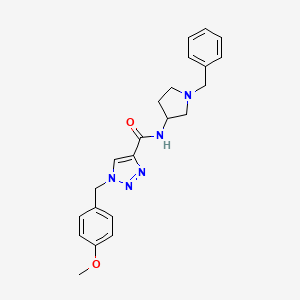![molecular formula C12H16N2O3S2 B6062197 N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide (TSPA) is a chemical compound that has been widely used in scientific research due to its unique properties. TSPA is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects. In
Mecanismo De Acción
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of pH in various tissues. Additionally, this compound has been found to have antitumor properties, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, this compound has been extensively studied, and its properties and effects are well understood. However, this compound also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been found to have some toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide. One area of research could focus on the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research could focus on the use of this compound as a potential treatment for various inflammatory diseases and cancer. Additionally, this compound could be used as a probe to study the binding properties of sulfonamides to carbonic anhydrase enzymes, which could lead to the development of new drugs targeting these enzymes.
Métodos De Síntesis
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with ethyl chloroacetate in the presence of potassium carbonate. Another method involves the reaction of 4-aminothiophenol with chloroacetyl chloride in the presence of triethylamine. These methods have been successful in producing this compound with high yields and purity.
Aplicaciones Científicas De Investigación
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been used extensively in scientific research due to its unique properties. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been found to have antitumor properties, making it a potential candidate for cancer treatment. Additionally, this compound has been used as a probe to study the binding properties of sulfonamides to carbonic anhydrase enzymes.
Propiedades
IUPAC Name |
N-(4-thiomorpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-10(15)13-11-2-4-12(5-3-11)19(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINCXVLMHUFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)
![ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B6062128.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)

![7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)
![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6062176.png)
![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)